Promethazine maleate is synthesized from promethazine hydrochloride through the reaction with maleic acid. This compound is categorized under antihistamines due to its mechanism of action that involves blocking histamine receptors. It is also classified as a sedative and antiemetic agent, which broadens its application in clinical settings .
The synthesis of promethazine maleate typically involves the following steps:
Promethazine maleate can undergo various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Promethazine maleate primarily acts as an antagonist at histamine H1 receptors. By blocking these receptors, it prevents histamine from exerting its effects, which include smooth muscle contraction and increased vascular permeability.
The result of this action includes sedation and relief from allergic symptoms .
These properties are crucial for understanding how the compound behaves in various environments and applications .
Promethazine maleate has several scientific uses:
The development of phenothiazine derivatives began in the 1940s at Rhône-Poulenc Laboratories in France. Researchers initially focused on synthesizing novel antihistamines to address anaphylaxis and allergic reactions. In 1946, systematic modifications of the phenothiazine core led to the discovery of promethazine (designated 3,277 R.P.) as part of a broader effort to optimize anti-shock properties. This work later enabled the development of chlorpromazine (4560 R.P.), which emerged as the first antipsychotic phenothiazine in 1951 [1] [6].
Key Milestones in Phenothiazine Pharmacology:
Table 1: Key Contributors to Phenothiazine Drug Discovery
Organization | Contribution | Timeframe |
---|---|---|
Rhône-Poulenc | Synthesized promethazine and chlorpromazine | 1940s–1950s |
Laboratoires Delagrange | Developed metoclopramide (anti-emetic phenothiazine derivative) | Mid-1950s |
G.D. Searle & Co. | Advanced dimenhydrinate for motion sickness | Late 1940s |
Promethazine maleate is distinguished from other salts by its maleic acid counterion (C₄H₄O₄), which imparts distinct crystallinity, solubility, and stability profiles. Unlike the hydrochloride salt (promethazine HCl, CAS 58-33-3), the maleate salt (CAS 27059-74-1) forms a dicarboxylic acid complex that alters its physicochemical behavior [5] [10].
Critical Chemical Properties:
Table 2: Comparative Properties of Promethazine Salts
Property | Promethazine Maleate | Promethazine Hydrochloride |
---|---|---|
Chemical Formula | C₁₇H₂₀N₂S·C₄H₄O₄ | C₁₇H₂₀N₂S·HCl |
Molecular Weight | 400.49 g/mol | 320.88 g/mol |
CAS Number | 27059-74-1 | 58-33-3 |
Aqueous Solubility | Moderate | High |
LD₅₀ (Mouse, oral) | 326 mg/kg | 255 mg/kg |
Melting Point | 147–149°C | 221–223°C |
Metabolically, promethazine maleate undergoes identical pathways to other salts—primarily hepatic glucuronidation and sulfoxidation via CYP2D6—but its dissociation kinetics may delay peak plasma concentrations [2] [5].
Promethazine maleate’s regulatory status varies globally, reflecting divergent approval timelines and therapeutic classifications. The compound was first approved in the United Kingdom as an over-the-counter (OTC) hypnotic under the brand Sominex (marketed by Actavis/Teva UK) [8]. In the U.S., promethazine salts are prescription-only (℞) due to risks of respiratory depression in children, with the maleate form included in combination products for allergic conditions [7].
Regulatory Milestones:
Table 3: Global Regulatory Status of Promethazine Maleate
Region | Approval Status | Therapeutic Classification | Key Regulations |
---|---|---|---|
United States | Prescription-only (℞) | Anti-allergic/sedative | Boxed warning for pediatric use; pregnancy category C [3] [7] |
United Kingdom | OTC (Pharmacy medicines) | Hypnotic/sedative | Packaged as Sominex; withdrawn in 2018 by HPRA, relaunched by Teva UK [8] |
European Union | Variable (P/OTC) | H1 antagonist | Marketed as Romergan; requires central venous catheter for IV infusion [5] [8] |
Japan | Approved | Anti-allergic | Classified under ATC code R06AD (antihistamines) [5] |
Tariff classifications further differentiate salts: Promethazine hydrochloride falls under HTS 2934.30.2700 (“Other drugs”), while maleate is grouped with phenothiazine derivatives under 2934.30.2300 (“Psychotherapeutic agents”) [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7